molecular formula C6H10O B2501462 (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane CAS No. 1255142-06-3

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2501462
CAS No.: 1255142-06-3
M. Wt: 98.145
InChI Key: XMDQJXIEKHMDMG-RITPCOANSA-N
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Description

(5alpha)-1alpha-Methyl-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a six-membered ring fused to a three-membered ring with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of a suitable precursor, often catalyzed by transition metals such as ruthenium (II). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,5R)-1-methyl-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDQJXIEKHMDMG-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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